molecular formula C6H3ClF2O2S B2645888 2-Chloro-5-(difluoromethyl)thiophene-3-carboxylic acid CAS No. 2248344-18-3

2-Chloro-5-(difluoromethyl)thiophene-3-carboxylic acid

Cat. No.: B2645888
CAS No.: 2248344-18-3
M. Wt: 212.59
InChI Key: QXQVETBKVMIOLK-UHFFFAOYSA-N
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Description

2-Chloro-5-(difluoromethyl)thiophene-3-carboxylic acid is a polyhalogenated thiophene derivative. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis. The presence of chlorine and difluoromethyl groups in the compound enhances its reactivity and potential for further functionalization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(difluoromethyl)thiophene-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the halogen dance reaction, which utilizes lithium diisopropylamide (LDA) to rearrange halogenated thiophenes . Another approach involves the direct formylation or carboxylation of polyhalo-substituted thiophenes . The reaction conditions typically require an inert atmosphere and low temperatures to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using reagents such as N-chlorosuccinimide (NCS) or bromine (Br2) followed by difluoromethylation using diethylaminosulfur trifluoride (DAST) . These methods are optimized for high yield and purity, making them suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(difluoromethyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-5-(difluoromethyl)thiophene-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(difluoromethyl)thiophene-3-carboxylic acid involves its interaction with molecular targets through its reactive functional groups. The chlorine and difluoromethyl groups enhance its ability to form covalent bonds with biological molecules, potentially disrupting cellular processes. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(difluoromethyl)thiophene-3-carboxylic acid is unique due to the presence of both chlorine and difluoromethyl groups, which enhance its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and materials .

Properties

IUPAC Name

2-chloro-5-(difluoromethyl)thiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2O2S/c7-4-2(6(10)11)1-3(12-4)5(8)9/h1,5H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQVETBKVMIOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C(=O)O)Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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